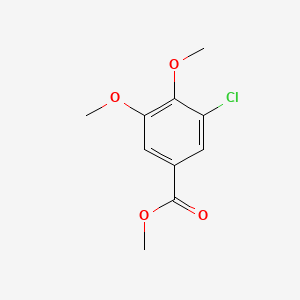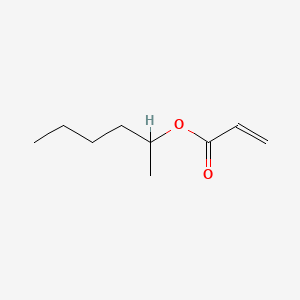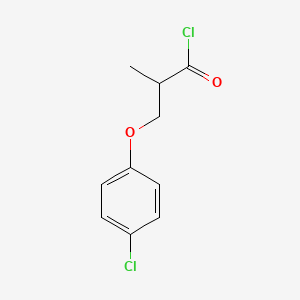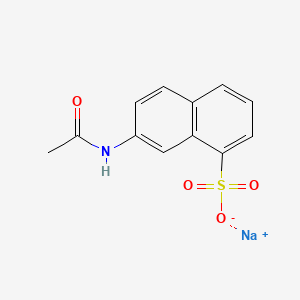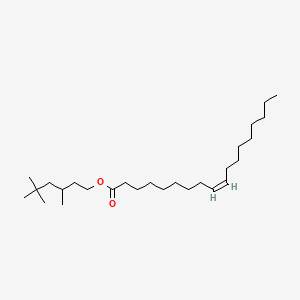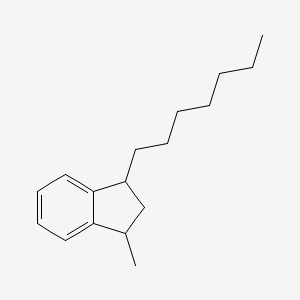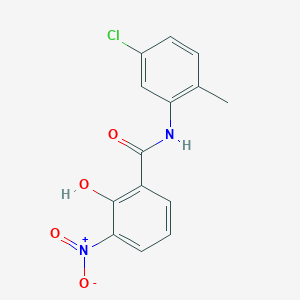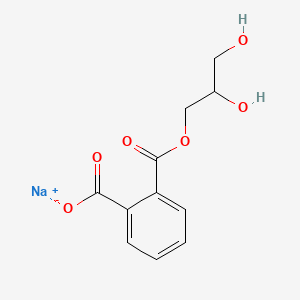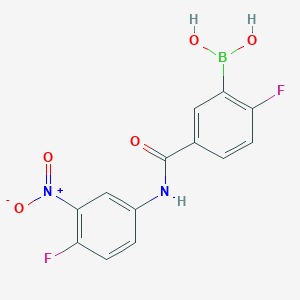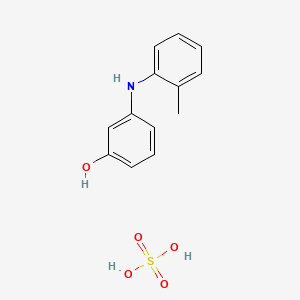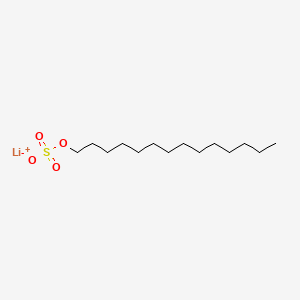
Lithium tetradecyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tetradecyl sulphate is an anionic surfactant, which means it has a negatively charged sulfate group attached to a long hydrophobic alkyl chain. This compound is known for its surface-active properties, making it useful in various industrial and scientific applications. It is similar in structure to sodium tetradecyl sulfate, which is commonly used in medical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium tetradecyl sulphate can be synthesized through the sulfonation of tetradecyl alcohol followed by neutralization with lithium hydroxide. The general reaction involves the following steps:
Sulfonation: Tetradecyl alcohol reacts with sulfur trioxide or chlorosulfonic acid to form tetradecyl sulfate.
Neutralization: The resulting tetradecyl sulfate is then neutralized with lithium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous processes where tetradecyl alcohol is continuously fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with lithium hydroxide in a separate reactor. The final product is purified and dried to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium tetradecyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Tetradecyl alcohol.
Substitution: Various substituted tetradecyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lithium tetradecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a sclerosing agent for treating varicose veins.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of lithium tetradecyl sulphate primarily involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic alkyl chain with lipid bilayers, leading to membrane destabilization and solubilization of membrane components. In medical applications, it acts as a sclerosing agent by causing irritation and subsequent fibrosis of the treated veins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tetradecyl sulfate: Similar in structure and function, commonly used in medical and industrial applications.
Potassium tetradecyl sulfate: Another similar compound with comparable surfactant properties.
Uniqueness
Lithium tetradecyl sulphate is unique due to the presence of lithium, which can impart different physicochemical properties compared to its sodium and potassium counterparts. For example, lithium ions can influence the solubility and stability of the compound in various solvents, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
52886-14-3 |
|---|---|
Molekularformel |
C14H29LiO4S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
lithium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
MLDSWUBFGPXMOM-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCCCCCCCCCCCCCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


